Enzyme Kinetic Advantage: Superior β Value Restores Glucokinase Sensor Function Compared to Partial GKAs
In a head-to-head enzyme kinetics study comparing five GKAs advanced to Phase II, Dorzagliatin demonstrated a β value of 1.40, significantly higher than the β<1 observed for partial GKAs AZD1656 and PF-04937319, which were less effective in blood glucose control [1]. Piragliatin showed a higher β value (1.74), but Dorzagliatin's clinical success is attributed to its balanced kinetic profile and favorable nH change. The β parameter represents change in Vmax and correlates with restoration of GK's glucose sensor function [1].
| Evidence Dimension | Enzyme kinetic β value (Vmax change factor) |
|---|---|
| Target Compound Data | β = 1.40 |
| Comparator Or Baseline | AZD1656 (β < 1); PF-04937319 (β < 1); Piragliatin (β = 1.74) |
| Quantified Difference | Dorzagliatin β is >40% higher than AZD1656 and PF-04937319; Piragliatin β is 24% higher than Dorzagliatin |
| Conditions | Nonessential-mixed type enzyme kinetics equation, recombinant human glucokinase |
Why This Matters
β > 1 indicates full GK sensor function restoration, which is essential for sustained glycemic control; partial GKAs with β < 1 lack durable efficacy, informing procurement decisions for drug development programs.
- [1] Chen L, Shan Y, Jin X, Lv X. 1151-P: Dorzagliatin Differentiates from Early Generation of Glucokinase Activators: An Enzyme Kinetics Study. Diabetes. 2019;68(Supplement_1):1151-P. doi:10.2337/db19-1151-P View Source
